[1,1'-Biphenyl]-4-thiol, 4'-methyl-

GaAs surface engineering SAM tilt angle semiconductor passivation

[1,1′-Biphenyl]-4-thiol, 4′-methyl- (also referred to as 4-methyl-4′-mercaptobiphenyl, CH₃-BPT, or MMB) is a rigid, aromatic thiol with molecular formula C₁₃H₁₂S and molecular weight 200.3 g·mol⁻¹, featuring a biphenyl backbone with a thiol (–SH) anchor at the 4-position of one ring and a methyl (–CH₃) terminal group at the 4′-position of the opposite ring. This compound belongs to the 4′-substituted-4-mercaptobiphenyl family, a class of π-conjugated thiols that form densely packed, highly ordered self-assembled monolayers (SAMs) on noble metal (Au, Ag) and semiconductor (GaAs) substrates via chemisorption of the thiolate headgroup.

Molecular Formula C13H12S
Molecular Weight 200.3 g/mol
CAS No. 200958-14-1
Cat. No. B3049293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4-thiol, 4'-methyl-
CAS200958-14-1
Molecular FormulaC13H12S
Molecular Weight200.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(C=C2)S
InChIInChI=1S/C13H12S/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9,14H,1H3
InChIKeyIOOGUXDWDUHGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,1′-Biphenyl]-4-thiol, 4′-methyl- (CAS 200958-14-1): Core Identity and Procurement Baseline for 4-Methyl-4′-mercaptobiphenyl


[1,1′-Biphenyl]-4-thiol, 4′-methyl- (also referred to as 4-methyl-4′-mercaptobiphenyl, CH₃-BPT, or MMB) is a rigid, aromatic thiol with molecular formula C₁₃H₁₂S and molecular weight 200.3 g·mol⁻¹, featuring a biphenyl backbone with a thiol (–SH) anchor at the 4-position of one ring and a methyl (–CH₃) terminal group at the 4′-position of the opposite ring . This compound belongs to the 4′-substituted-4-mercaptobiphenyl family, a class of π-conjugated thiols that form densely packed, highly ordered self-assembled monolayers (SAMs) on noble metal (Au, Ag) and semiconductor (GaAs) substrates via chemisorption of the thiolate headgroup [1]. Unlike flexible alkanethiols, the rigid biphenyl core imposes unique structural and electronic constraints on monolayer packing, tilt angle, and charge transport properties, making CH₃-BPT a critical building block in molecular electronics, surface engineering, and nanolithography applications where predictable, methyl-terminated hydrophobic interfaces are required [2].

Why [1,1′-Biphenyl]-4-thiol, 4′-methyl- Cannot Be Replaced by Other Aromatic or Aliphatic Thiols in Precision Surface Engineering


Within the 4-mercaptobiphenyl family, the identity of the 4′-terminal substituent — whether –CH₃, –CF₃, –OH, –H, or –NO₂ — fundamentally dictates the monolayer's structural, electronic, and interfacial properties [1]. The methyl terminal group of CH₃-BPT generates a specific molecular dipole moment and electron-donating character that directly controls the SAM-induced work function shift, the charge tunneling barrier, and the hydrophobic/hydrophilic balance of the engineered surface [2]. Replacing CH₃-BPT with the unsubstituted biphenyl-4-thiol (H-BPT) alters the surface dipole and packing density; substituting with the –OH analog (OH-BPT) changes the tilt angle by ~6° and reduces packing density by 7–10%, thereby compromising substrate passivation efficacy [3]. Switching to flexible n-alkanethiols sacrifices the rigidity, thermal stability, and π-character that underpin the consistent electronic behavior of biphenylthiolate SAMs [4]. Critically, in mixed-SAM architectures — where CH₃-BPT frequently serves as the inert, hydrophobic matrix component — its precise steric and electronic profile is not replicable by any other in-class compound without altering the composition-dependent work function and tunneling characteristics [5]. The quantitative evidence below establishes precisely where CH₃-BPT is differentiated and therefore non-substitutable.

Quantitative Differentiation Evidence for [1,1′-Biphenyl]-4-thiol, 4′-methyl- (CH₃-BPT) Versus Key Analogs


GaAs Surface Passivation: CH₃-BPT Achieves 6.2° Lower Tilt Angle and 7–10% Higher Packing Density than OH-BPT

In a direct comparative study of 4′-substituted mercaptobiphenyl SAMs on GaAs(100), CH₃-BPT (4′-methyl-4-mercaptobiphenyl) formed monolayers with an average molecular tilt angle of 31.0° relative to the surface normal, compared to 37.2° for the OH-BPT (4′-hydroxy-4-mercaptobiphenyl) analog — a difference of 6.2° in the upright orientation [1]. This reduced tilt angle correlates with a 7–10% higher packing density for the CH₃-BPT SAM, as determined by X-ray photoelectron spectroscopy and near-edge X-ray absorption fine structure (NEXAFS) measurements [1]. Both SAMs protected the GaAs substrate from ambient degradation, but the superior packing of CH₃-BPT indicates more effective substrate sealing against oxidation and contamination [1].

GaAs surface engineering SAM tilt angle semiconductor passivation packing density

Work Function Engineering: CH₃-BPT Lowers Gold Electrode Work Function to ~4.45 eV vs. ~5.5 eV for CF₃-BPT

In a single-component SAM study on Au(111), CH₃-BPT (4-methyl-4′-mercaptobiphenyl) produced a SAM-induced work function of approximately 4.45 eV, whereas the CF₃-BPT (4-trifluoromethyl-4′-mercaptobiphenyl) analog yielded a significantly higher work function of approximately 5.5 eV — a difference of ~1.05 eV attributable to the opposite dipole moments of the electron-donating –CH₃ versus electron-withdrawing –CF₃ terminal groups [1]. Furthermore, by preparing binary mixed SAMs of CH₃-BPT and CF₃-BPT, the work function could be continuously and flexibly tuned between these two extreme values (~4.45 to ~5.5 eV) as a function of the mixing ratio [1]. This establishes CH₃-BPT as the essential low-work-function endpoint component in biphenylthiol-based electrode modification strategies [1].

work function tuning molecular electronics electrode modification SAM dipole

Charge Tunneling Rate: CH₃-BPT SAM Exhibits 1.5–2 Orders of Magnitude Higher Tunneling Rate than CF₃-BPT SAM

Using EGaIn top-electrode junctions on Au(111), the charge tunneling rate across a single-component CH₃-BPT SAM was measured to be 1.5–2 orders of magnitude (i.e., ~30–100×) higher than the tunneling rate across a CF₃-BPT SAM of identical molecular length [1]. This dramatic difference is attributed to the higher projected density of states at the position of the terminal –CH₃ tail groups compared to –CF₃, as well as differences in the internal electrostatic field and energy-level alignment at the SAM/electrode interface [1]. In binary CH₃-BPT/CF₃-BPT SAMs, the tunneling rate varied progressively with composition, enabling fine-tuning of junction conductance between the two single-component extremes [1].

charge tunneling molecular junction EGaIn electrode tunneling barrier

Thermal Stability: CH₃-BPT Monolayers on Au(111) Are Thermally More Stable than n-Alkanethiol SAMs

Grazing-incidence X-ray diffraction and low-energy atomic beam diffraction studies of CH₃-BPT monolayers on Au(111) revealed that both the low-density ‘striped' phase and the high-density (3×3)R30° phase are thermally more stable than the corresponding phases of n-alkanethiol SAMs on the same substrate [1]. The high-density phase of CH₃-BPT exhibited a molecular tilt angle of at most 19° from the surface normal, and the monolayer structure persisted under thermal conditions that would disrupt or desorb flexible alkanethiolate films [1]. This enhanced thermal robustness is directly linked to the rigidity of the biphenyl backbone, which restricts conformational freedom and raises the energetic barrier to disordering [1].

thermal stability SAM annealing alkanethiol comparison monolayer robustness

Monolayer Crystallinity on Liquid Mercury: CH₃-BPT (MMB) Forms Exceptionally Large Crystalline Domains (ξ > 1000 Å) Compared to Perfluoromethyl Analog (ξ ~ 110 Å)

In a direct comparative study of single-component Langmuir films on mercury using grazing-incidence X-ray diffraction and surface tensiometry, CH₃-BPT (designated MMB) formed a centered-rectangular unit cell with an area of 21.8 Ų per molecule, a molecular tilt of approximately 14° from the surface normal, and an extraordinary crystalline domain coherence length ξ exceeding 1000 Å [1]. In stark contrast, the perfluoromethyl analog FMMB (4′-perfluoromethyl-4-mercaptobiphenyl) adopted a hexagonal untilted structure with a larger molecular footprint of 24.2 Ų and a dramatically smaller coherence length of ~110 Å — nearly an order of magnitude reduction in long-range crystalline order [1]. The biphenyl core dominates the packing in MMB, whereas the bulky –CF₃ group governs the structure in FMMB, fundamentally altering domain size [1].

Langmuir film liquid metal surface coherence length 2D crystallinity

Mixed SAM Stability: CH₃-BPT/Hydroxy-BPT Mixed Monolayers Exhibit Contact Angle Stability Over 1 Month with Minimal Hysteresis

Mixed self-assembled monolayers of CH₃-BPT (4′-methyl-4-mercaptobiphenyl) and OH-BPT (4′-hydroxy-4-mercaptobiphenyl) were prepared on Au(111) surfaces with precisely controllable composition verified by external-reflection FTIR spectroscopy and wetting measurements [1]. Contact angles of water, glycerol, and diiodomethane on these mixed SAMs showed small hysteresis, and their values remained unchanged after 1 month of storage under ambient conditions, demonstrating exceptional long-term surface-energy stability [1]. This stability establishes CH₃-BPT as a reliable hydrophobic matrix component whose surface properties do not drift over time, a critical consideration for reproducible device fabrication and model surface studies [1].

mixed SAM contact angle hysteresis surface energy tuning long-term stability

Procurement-Relevant Application Scenarios for [1,1′-Biphenyl]-4-thiol, 4′-methyl- Based on Quantitative Differentiation Evidence


Mixed-SAM Work Function Tuning for Organic Field-Effect Transistor (OFET) Electrode Engineering

When fabricating OFETs or molecular diodes requiring gold source/drain electrodes with a reduced work function near ~4.45 eV for ohmic hole injection, CH₃-BPT serves as the essential low-work-function SAM component [1]. By co-adsorbing CH₃-BPT with CF₃-BPT at calibrated ratios, the electrode work function can be continuously tuned between ~4.45 and ~5.5 eV without changing the molecular backbone length or the substrate [1]. This binary SAM strategy relies on CH₃-BPT as the quantitatively defined low-work-function endpoint; no other biphenylthiol analog can replicate this specific work function value while maintaining the same molecular footprint and packing characteristics [2].

GaAs Semiconductor Surface Passivation for Ambient-Stable Device Interfaces

For GaAs(100)-based electronic or optoelectronic devices where the semiconductor surface must be protected from oxidation while maintaining a well-defined hydrophobic interface, CH₃-BPT is the superior choice over OH-BPT due to its 7–10% higher packing density and 6.2° more upright molecular orientation (tilt angle 31.0° vs. 37.2°) [3]. The denser monolayer provides more effective sealing against ambient contaminants, directly translating into longer device shelf life and more reproducible electronic characteristics at the semiconductor/SAM interface [3].

Large-Area 2D Crystalline Templates on Liquid Metal Substrates

In experiments utilizing liquid mercury as a substrate for Langmuir film studies or for templated 2D crystallization, CH₃-BPT (MMB) is uniquely differentiated by its extraordinarily large crystalline domain coherence length (ξ > 1000 Å) — more than 9× larger than the perfluoromethyl analog FMMB (ξ ~ 110 Å) [4]. This exceptional long-range order, combined with a well-defined centered-rectangular unit cell (21.8 Ų/molecule) and a ~14° molecular tilt, makes CH₃-BPT the molecule of choice when macroscopic crystalline uniformity of the organic adlayer is a prerequisite for subsequent experiments (e.g., nucleation studies, X-ray scattering calibration) [4].

High-Conductance Molecular Tunnel Junctions

For molecular electronics research involving EGaIn or similar top-electrode junction architectures where higher tunneling current is desired through a biphenylthiolate tunnel barrier, CH₃-BPT is the quantitatively validated high-conductance option within the 4′-substituted mercaptobiphenyl class, delivering charge tunneling rates 1.5–2 orders of magnitude (30–100×) higher than the CF₃-BPT analog of identical molecular length [1]. This differentiation is not incremental but orders-of-magnitude, meaning that a procurement substitution of CH₃-BPT with another biphenylthiol would fundamentally alter the junction's current–voltage characteristics and potentially render a device design non-functional [1].

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